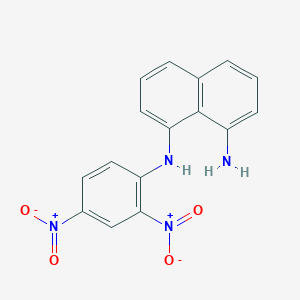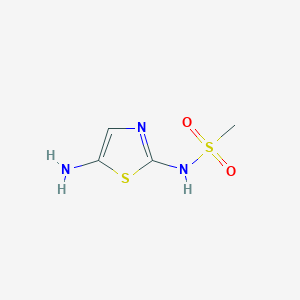![molecular formula C18H25NO3Si B14221462 N-Phenyl-N-[3-(trimethoxysilyl)propyl]aniline CAS No. 557786-52-4](/img/structure/B14221462.png)
N-Phenyl-N-[3-(trimethoxysilyl)propyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Phenyl-N-[3-(trimethoxysilyl)propyl]aniline is an organosilane compound with the molecular formula C12H21NO3Si. It is a derivative of aniline and contains a trimethoxysilyl group attached to a propyl chain. This compound is known for its unique properties, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Phenyl-N-[3-(trimethoxysilyl)propyl]aniline can be synthesized through the reaction of aniline with 3-chloropropyltrimethoxysilane under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like toluene or dichloromethane at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to obtain a high-purity product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-Phenyl-N-[3-(trimethoxysilyl)propyl]aniline undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can hydrolyze in the presence of water, forming silanol groups.
Condensation: The hydrolyzed silanol groups can further condense to form siloxane bonds, leading to the formation of polymeric structures.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acidic/basic solutions.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Substitution: Electrophiles like halogens or nitro groups under acidic conditions.
Major Products
Hydrolysis: Silanol derivatives.
Condensation: Polymeric siloxanes.
Substitution: Substituted aniline derivatives.
Applications De Recherche Scientifique
N-Phenyl-N-[3-(trimethoxysilyl)propyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a silane coupling agent to enhance the adhesion between organic and inorganic materials.
Biology: Employed in the surface modification of biomaterials to improve biocompatibility.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with various substrates.
Mécanisme D'action
The mechanism of action of N-Phenyl-N-[3-(trimethoxysilyl)propyl]aniline involves the hydrolysis of the trimethoxysilyl group to form silanol groups, which can then condense to form siloxane bonds. This process allows the compound to act as a coupling agent, forming strong bonds between organic and inorganic materials. The aniline moiety can also participate in various chemical reactions, contributing to the compound’s versatility .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Aminopropyl)trimethoxysilane
- (3-Glycidyloxypropyl)trimethoxysilane
- (3-Mercaptopropyl)trimethoxysilane
- Vinyltrimethoxysilane
Uniqueness
N-Phenyl-N-[3-(trimethoxysilyl)propyl]aniline is unique due to the presence of both an aniline moiety and a trimethoxysilyl group. This combination allows it to participate in a wide range of chemical reactions and form strong bonds with various substrates, making it highly versatile and valuable in multiple applications .
Propriétés
Numéro CAS |
557786-52-4 |
|---|---|
Formule moléculaire |
C18H25NO3Si |
Poids moléculaire |
331.5 g/mol |
Nom IUPAC |
N-phenyl-N-(3-trimethoxysilylpropyl)aniline |
InChI |
InChI=1S/C18H25NO3Si/c1-20-23(21-2,22-3)16-10-15-19(17-11-6-4-7-12-17)18-13-8-5-9-14-18/h4-9,11-14H,10,15-16H2,1-3H3 |
Clé InChI |
PCONHFVHQVHNHP-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](CCCN(C1=CC=CC=C1)C2=CC=CC=C2)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N''-{4-[(4-Methoxyphenyl)sulfanyl]phenyl}guanidine](/img/structure/B14221380.png)
![(2R)-4-Phenyl-2-{[(1R)-1-phenylbut-3-en-1-yl]amino}but-3-en-1-ol](/img/structure/B14221384.png)
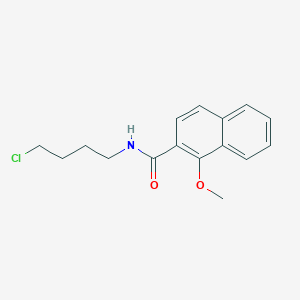
![3-Bromo-N,N-dimethylimidazo[1,2-a]pyrazin-5-amine](/img/structure/B14221393.png)
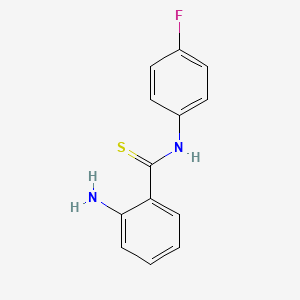
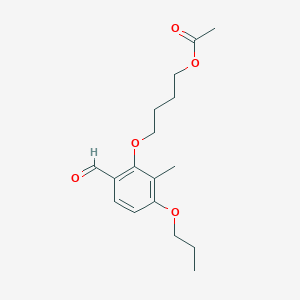
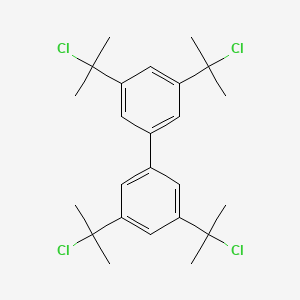
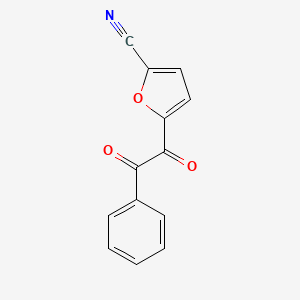
![Benzoic acid, 2-[[methyl[(triphenylmethyl)thio]amino]methyl]-](/img/structure/B14221405.png)


